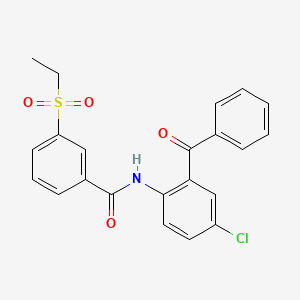

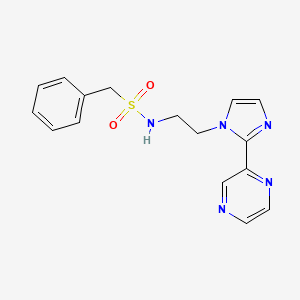

![molecular formula C11H13N5 B2721518 3-pyridin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine CAS No. 775260-07-6](/img/structure/B2721518.png)

3-pyridin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-pyridin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine” is a complex organic molecule. It is a solid substance with the empirical formula C12H22Cl2N4 and a molecular weight of 293.24 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string [H]Cl.[H]Cl.N12C(C3CCNCC3)=NN=C1CCCCC2 . This indicates that the molecule contains a pyridinyl group attached to a tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine moiety.Physical And Chemical Properties Analysis

This compound is a solid substance . Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications

Novel Synthetic Pathways

The synthesis of complex heterocycles like 3-pyridin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine and its derivatives has been a focus of research due to their potential as biologically active compounds. One study highlights a diversity-oriented synthetic approach to annulated 9H-benzo[b]pyrrolo[1,2-g][1,2,3]triazolo[1,5-d][1,4]diazepines, showcasing a Sc(OTf)3-catalyzed tandem C-2 functionalization-intramolecular azide-alkyne 1,3-dipolar cycloaddition reaction (Hussain et al., 2014). This method demonstrates high substrate tolerance and yields a variety of fused heterocycles that could lead to novel drug molecules.

Pharmacological Potential

Research into the pharmacological applications of triazolo and tetrahydrobenzo derivatives has been extensive. Some derivatives have been synthesized and evaluated for central nervous system (CNS) depressant, skeletal muscle relaxant, and anticonvulsant activities. For example, novel triazolo[4,3-a]tetrahydrobenzo(b)thieno[3,2-e]pyrimidine-5(4H)-ones were synthesized and characterized, showing promising CNS depressant and skeletal muscle relaxant activities compared to diazepam (Thore, Gupta, & Baheti, 2015). These findings suggest that modifications to the core structure, like those in 3-pyridin-4-yl derivatives, may enhance or modulate biological activity.

Antimicrobial and Antioxidant Activities

The antimicrobial and antioxidant properties of heterocyclic compounds, including those related to this compound, have been investigated. A study involving the synthesis of new compounds, including pyrimido[4,5-b][1,4]diazepines, showed wide-range activity against pathogenic microbes and significant antioxidant activity (El-Kalyoubi, Fayed, & Abdel-Razek, 2017). This underscores the potential of such compounds in developing new antimicrobial and antioxidant agents.

Catalytic Synthesis

The development of catalytic methods for synthesizing heterocyclic compounds, such as 1,4-diazepines, demonstrates the versatility and efficiency of modern synthetic chemistry. An air-stable azomethine ylide approach facilitated by rhodium catalysis allowed for the multicomponent [5 + 2] cycloaddition, yielding biologically active 1,4-diazepine compounds (Lee, Han, Shin, & Yoo, 2014). This showcases the potential for creating diverse and complex structures relevant to pharmaceutical research.

properties

IUPAC Name |

3-pyridin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5/c1-2-8-16-10(9-3-6-12-7-4-9)14-15-11(16)13-5-1/h3-4,6-7H,1-2,5,8H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCRKPUHZQKZWLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=NN=C2NC1)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-((2-fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2721435.png)

![N-[1-[3-(Trifluoromethyl)phenyl]piperidin-4-yl]oxirane-2-carboxamide](/img/structure/B2721438.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2721439.png)

![ethyl 1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate](/img/structure/B2721443.png)

![5-{[(tert-butoxy)carbonyl]amino}-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2721450.png)

![1-[4-(Oxiran-2-ylmethoxy)phenyl]pyrazole](/img/structure/B2721451.png)

![(4-(Ethylsulfonyl)phenyl)(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2721455.png)

![2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methoxypropyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2721456.png)